molecular formula C11H9FO4S B2630801 2-Fluorosulfonyloxy-1-methoxynaphthalene CAS No. 2411283-66-2

2-Fluorosulfonyloxy-1-methoxynaphthalene

Cat. No.: B2630801
CAS No.: 2411283-66-2
M. Wt: 256.25
InChI Key: CYIMWSQPYTYXNG-UHFFFAOYSA-N
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Description

2-Fluorosulfonyloxy-1-methoxynaphthalene is a naphthalene derivative substituted with a methoxy group (-OCH₃) at the 1-position and a fluorosulfonyloxy group (-OSO₂F) at the 2-position. The methoxy group is an electron-donating substituent, while the fluorosulfonyloxy group is strongly electron-withdrawing, creating a unique electronic environment that influences reactivity and stability. Such bifunctional naphthalenes are often intermediates in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions, where the fluorosulfonyloxy group may act as a leaving group.

Properties

IUPAC Name

2-fluorosulfonyloxy-1-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16-17(12,13)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIMWSQPYTYXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorosulfonyloxy-1-methoxynaphthalene typically involves the introduction of the fluorosulfonyloxy group onto a naphthalene derivative. One common method is the reaction of 1-methoxynaphthalene with a fluorosulfonylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorosulfonyloxy-1-methoxynaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a sulfone .

Scientific Research Applications

2-Fluorosulfonyloxy-1-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorosulfonyloxy-1-methoxynaphthalene involves its ability to participate in various chemical reactions due to the presence of the reactive fluorosulfonyloxy group. This group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the naphthalene ring .

Comparison with Similar Compounds

Table 1: Substituent Comparison and Reactivity

Compound Substituents Electronic Effects Key Reactivity Traits
2-Fluorosulfonyloxy-1-methoxynaphthalene 1-OCH₃, 2-OSO₂F Electron-donating (OCH₃) + Strongly electron-withdrawing (OSO₂F) High reactivity due to -OSO₂F as a leaving group; potential for nucleophilic substitution or elimination
2-Methylnaphthalene 2-CH₃ Weak electron-donating Low reactivity; stable under ambient conditions
2-Methoxy-1-(4-nitrophenyl)naphthalene 1-OCH₃, 2-(4-NO₂C₆H₄) Electron-donating (OCH₃) + Electron-withdrawing (NO₂) Moderate reactivity; nitro group enables electrophilic aromatic substitution
1-Methoxy-4-(methoxymethyl)naphthalene 1-OCH₃, 4-CH₂OCH₃ Electron-donating (OCH₃) + Sterically bulky Limited reactivity due to steric hindrance; stable in polar solvents

Key Findings :

  • The fluorosulfonyloxy group in 2-fluoro sulfonyloxy-1-methoxynaphthalene significantly enhances electrophilicity at the 2-position, making it more reactive than methyl- or methoxymethyl-substituted analogs.
  • Compared to nitro-substituted derivatives (e.g., 2-methoxy-1-(4-nitrophenyl)naphthalene), the -OSO₂F group offers superior leaving-group ability, enabling applications in palladium-catalyzed cross-coupling or alkylation reactions.

Toxicity Profiles

Table 2: Toxicity Comparison of Naphthalene Derivatives

Compound Key Toxicological Concerns Exposure Routes Mechanistic Insights
This compound Hypothetical: Reactivity with biomolecules (e.g., glutathione depletion) Likely dermal/inhalation (handling) Sulfonyl fluorides may form covalent bonds with proteins or nucleic acids, leading to acute toxicity
2-Methylnaphthalene Respiratory irritation, hepatic damage Inhalation, oral Metabolized to epoxides, inducing oxidative stress and cellular damage
Naphthalene Hemolytic anemia, cataracts Inhalation, dermal Cytochrome P450-mediated metabolism to 1,2-naphthoquinone

Key Findings :

  • Methyl- and unsubstituted naphthalenes exhibit well-documented respiratory and hepatic toxicity due to reactive metabolites like epoxides and quinones .
  • The fluorosulfonyloxy group introduces a novel toxicological risk profile. However, specific data on 2-fluoro sulfonyloxy-1-methoxynaphthalene remain lacking.

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